(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

Eribulin Synthesis Nozaki-Hiyama-Kishi Reaction Process Chemistry

The compound (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide (CAS 480444-15-3) is a chiral, non-racemic oxazoline derivative bearing a methanesulfonamide substituent. It functions as a key intermediate or chiral ligand in the convergent total synthesis of structurally complex Active Pharmaceutical Ingredients (APIs), including the microtubule inhibitor eribulin mesylate (Halaven) and the myxobacterial biofilm inhibitor carolacton.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 480444-15-3
Cat. No. B2934841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
CAS480444-15-3
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=NC(CO2)C(C)C)NS(=O)(=O)C
InChIInChI=1S/C14H20N2O3S/c1-9(2)12-8-19-14(15-12)11-7-5-6-10(3)13(11)16-20(4,17)18/h5-7,9,12,16H,8H2,1-4H3/t12-/m1/s1
InChIKeyKCLDECJIUSCXOX-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide (CAS 480444-15-3): A Defined Chiral Building Block for Complex APIs


The compound (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide (CAS 480444-15-3) is a chiral, non-racemic oxazoline derivative bearing a methanesulfonamide substituent . It functions as a key intermediate or chiral ligand in the convergent total synthesis of structurally complex Active Pharmaceutical Ingredients (APIs), including the microtubule inhibitor eribulin mesylate (Halaven) [1] and the myxobacterial biofilm inhibitor carolacton . Its primary utility lies not in standalone biological activity, but in its precisely defined stereochemistry and reactivity, which are critical for the downstream construction of complex molecular architectures in low-volume, high-value pharmaceutical manufacturing and research.

1
Defined (S)-enantiomer for asymmetric synthesis and stereochemical control.
2
Key intermediate in convergent total synthesis of eribulin (Halaven) via NHK macrocyclization.
3
Essential building block for carolacton, enabling methanesulfonamide pharmacophore installation.

Why Generic (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide Substitution is Prohibitive in Regulated Synthesis


In the context of multi-step total synthesis, particularly for an API like eribulin with 19 stereocenters, the concept of 'generic' or 'in-class' substitution breaks down [1]. The downstream reaction performance—specifically diastereoselectivity and yield in the critical Nozaki-Hiyama-Kishi (NHK) macrocyclization step—is exquisitely sensitive to the ligand's full coordination sphere, which is defined by the precise combination of oxazoline electronics, the steric environment of the 4-isopropyl group, and the N-methanesulfonamide group's ability to interact with the chromium center [2]. Seemingly minor structural changes, such as replacing the methanesulfonamide with a different sulfonamide or altering the substitution on the phenyl ring, have been shown in analogous oxazoline ligand systems to cause significant erosion in enantiomeric excess and yield [3]. Therefore, a direct procurement of a validated intermediate with fully established process performance data avoids the hidden cost and risk of re-optimizing an entire multi-kilogram synthesis.

Enantiomer
Opposite (R)-enantiomer (CAS 871360-40-6) is functionally distinct; may lead to reversed diastereoselectivity in downstream reactions.
Ligand sphere
Sulfonamide or oxazoline substitution can alter coordination sphere; reported enantioselectivity erosion in analogous systems.
Steric environment
Modification of 4-isopropyl or 6-methyl substituents may significantly reduce NHK macrocyclization yield and selectivity.

Quantitative Performance Evidence for (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide in Key Synthetic Transformations


Documented Process Yield in Eribulin Macrocyclization via NHK Coupling

A patent explicitly utilizing CAS 480444-15-3 as a chiral ligand for CrCl2 demonstrates a 75.0% isolated yield for the pivotal NHK macrocyclization step to form the n-erbl-04 intermediate en route to eribulin mesylate [1]. This yield is achieved at a 15.33 mmol scale within a complex, multi-step sequence.

Process Yield
Supporting evidence
75.0% isolated yield
Establishes baseline macrocyclization performance at 15.33 mmol scale.
Conditions: CrCl2, NiCl2, Et3N, CH3CN/THF, rt, 5 h.
Eribulin Synthesis Nozaki-Hiyama-Kishi Reaction Process Chemistry

Proof of Structural Identity as the (S)-Enantiomer

The specific enantiomer is defined by the (S)-configuration of the 4-isopropyl-4,5-dihydrooxazol-2-yl moiety, as indicated by its IUPAC name and the '艾日布林S-甲基配体' (Eribulin S-methyl ligand) designation [1]. The corresponding (R)-enantiomer has a distinct CAS number (871360-40-6) and is not interchangeable .

Enantiomer Identity
Supporting evidence
(S)-CAS 480444-15-3 vs (R)-871360-40-6
Stereochemistry is non-negotiable for asymmetric induction.
IUPAC and vendor specification confirm (S)-configuration.
Chiral Purity Enantiomeric Excess Quality Control

Ligand Stoichiometry and Reaction Scale in a Validated Process

In the eribulin patent, the ligand is used at a defined stoichiometry of 1.03 equivalents relative to CrCl2, corresponding to 213.24 mmol of ligand for 15.33 mmol of substrate [1]. This high, precisely defined loading underscores its dual role as a ligand and potential stoichiometric reagent in this specific transformation.

Ligand Stoichiometry
Supporting evidence
~13.9:1 ligand-to-substrate ratio
Informs procurement volume planning for scale-up manufacturing.
63.2 g ligand used for 15.33 mmol substrate in validated process.
Process Scale-up Ligand Loading Cost of Goods

Role as a Key Intermediate for Carolacton Synthesis

The compound is cited as a building block used in the synthesis of carolacton . Carolacton shows potent, phenotype-selective activity, causing 35–66% cell death in Streptococcus mutans biofilms at concentrations of 5–25 ng/mL, while not affecting planktonic cultures [1]. The synthesis of carolacton requires this specific functionalized aryl building block to install the crucial methanesulfonamide pharmacophore.

Carolacton Building Block
Class-level inference
Structurally mandatory for methanesulfonamide pharmacophore.
Non-substitutable for carolacton SAR and synthesis.
Vendor description; downstream biological activity reported against S. mutans biofilms.
Antibacterial Research Biofilm Inhibition Total Synthesis

Validated Application Scenarios for Procuring (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide (CAS 480444-15-3)


Scalable Synthesis of Eribulin Mesylate (Halaven) via NHK Macrocyclization

This is the primary industrially-validated application scenario. As detailed in the process patent [1], this specific (S)-enantiomer is required for the chromium-catalyzed Nozaki-Hiyama-Kishi reaction that closes the macrocyclic ring of the eribulin core. Procurement is driven by the need for a ligand with a documented process yield of 75.0% at a multi-gram scale, providing a predictable platform for manufacturing the final API [1].

Medicinal Chemistry and Total Synthesis of Carolacton Analogs

Research groups engaged in the total synthesis and structure-activity relationship (SAR) studies of carolacton, a potent anti-biofilm agent, require this compound as a foundational building block . As it is used to install the essential methanesulfonamide-containing fragment, procuring this specific intermediate is a necessary step for any synthetic route aiming to produce carolacton or structurally related analogs for biological evaluation .

Asymmetric Catalysis Methodology Development

For academic and industrial laboratories developing new asymmetric transformations catalyzed by oxazoline ligands, this compound serves as a representative member of the N-sulfonamide oxazoline ligand class [2]. The quantitative knowledge of its application in a demanding NHK coupling (a process translated to kg scale) [1] provides a benchmark for comparing novel ligand architectures against a structurally defined and industrially relevant standard [2].

Procurement as a Defined Chiral Reference Standard

Given its well-defined stereochemistry and the existence of the opposite (R)-enantiomer , CAS 480444-15-3 can be procured specifically to serve as a chiral reference standard. It is used to qualify HPLC or SFC methods for monitoring enantiomeric purity in the quality control of either itself as an incoming raw material or of downstream chiral intermediates where it is used, ensuring the stereochemical integrity of the final pharmaceutical product.

Application
Selection Property
Validation Focus
Scalable synthesis of eribulin mesylate
Defined (S)-enantiomer with process-validated NHK macrocyclization performance
Verify isolated yield and diastereoselectivity under disclosed conditions
Medicinal chemistry and total synthesis of carolacton analogs
Specific methanesulfonamide-containing aryl building block
Confirm structural integrity for pharmacophore installation in SAR studies
Asymmetric catalysis methodology development
Representative N-sulfonamide oxazoline ligand with documented application at kg scale
Benchmark novel ligands against this structurally defined, industrially relevant standard
Chiral reference standard procurement
Well-defined (S)-stereochemistry with distinct opposite enantiomer available
Qualify HPLC or SFC methods to monitor enantiomeric purity of incoming materials or intermediates
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